

# Application Notes and Protocols for Trimebutine Clinical Trials in Functional Dyspepsia

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of **Trimebutine** for the treatment of functional dyspepsia (FD). The protocols are based on established methodologies and current best practices in gastroenterology research.

# Introduction to Functional Dyspepsia and Trimebutine

Functional dyspepsia is a common functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, without evidence of structural disease to explain the symptoms.[1][2] FD is sub-classified into Epigastric Pain Syndrome (EPS) and Postprandial Distress Syndrome (PDS).[1][3] The pathophysiology of FD is complex and not fully understood, but is thought to involve altered gastrointestinal motility and visceral hypersensitivity.[1][2][4]

**Trimebutine** is a prokinetic agent that modulates gastrointestinal motility.[1][5] Its mechanism of action is multifaceted, acting as an agonist on peripheral mu, kappa, and delta opiate receptors in the enteric nervous system.[5][6] This action helps to regulate abnormal hypo- or hyper-motility in the gastrointestinal tract.[1][5] **Trimebutine** has been shown to accelerate



gastric emptying and may also modulate visceral sensitivity, making it a promising therapeutic agent for FD.[1][6]

# Clinical Trial Design: A Phase II/III Randomized, Double-Blind, Placebo-Controlled Study

This section outlines a robust clinical trial design to assess the efficacy and safety of **Trimebutine** in patients with FD.

### **Study Objectives**

- Primary Objective: To evaluate the efficacy of **Trimebutine** compared to placebo in improving symptoms of functional dyspepsia.
- Secondary Objectives:
  - To assess the effect of **Trimebutine** on gastric emptying time.
  - To evaluate the impact of **Trimebutine** on visceral sensitivity.
  - To assess the effect of **Trimebutine** on patient-reported quality of life.
  - To evaluate the safety and tolerability of **Trimebutine**.

### **Study Population**

The study will enroll adult patients diagnosed with functional dyspepsia according to the Rome IV criteria.

#### **Inclusion Criteria:**

- Age 18-65 years.
- Diagnosis of functional dyspepsia (EPS or PDS subtype) according to Rome IV criteria.
- Symptom duration of at least 6 months, with active symptoms in the last 3 months.
- Willingness to provide informed consent and comply with study procedures.



#### **Exclusion Criteria:**

- Presence of organic gastrointestinal disease (e.g., peptic ulcer, GERD, IBD).
- Previous upper gastrointestinal surgery.
- Use of medications that may affect gastrointestinal motility or sensitivity within 2 weeks of screening.[7]
- Pregnancy or lactation.
- Significant systemic disease.

### **Study Intervention**

- Treatment Group: Trimebutine maleate 300 mg twice daily (BID) for 4 weeks.[1][8]
- · Control Group: Placebo BID for 4 weeks.

## **Study Endpoints**

**Primary Efficacy Endpoint:** 

Change from baseline in the Glasgow Dyspepsia Severity Score (GDSS) at week 4. A
reduction of at least three points is considered satisfactory.[1]

Secondary Efficacy Endpoints:

- Change from baseline in gastric emptying half-time (T1/2) as measured by scintigraphy.
- Change from baseline in sensory thresholds (e.g., first perception, discomfort) during gastric barostat testing.
- Change from baseline in the Gastrointestinal Quality of Life Index (GIQLI).[1]
- Patient-reported outcomes using the Leuven Postprandial Distress Scale (LPDS).[9][10]

Safety Endpoints:



- Incidence and severity of adverse events.
- Changes in vital signs and laboratory parameters.

## **Study Procedures and Schedule of Assessments**



Assessmen t	Screening (Week -2 to 0)	Baseline (Week 0)	Week 2	Week 4 (End of Treatment)	Follow-up (Week 8)
Informed Consent	X				
Demographic s & Medical History	X				
Physical Examination	Х	X	X	X	
Rome IV Criteria Assessment	X				
Glasgow Dyspepsia Severity Score (GDSS)	X	X	X	X	
Gastrointestin al Quality of Life Index (GIQLI)	X	×			_
Leuven Postprandial Distress Scale (LPDS)	X	X	X	X	
Gastric Emptying Scintigraphy	X	X			
Visceral Sensitivity	X	X	_		



Test (Gastric Barostat)			_	
Randomizatio n	X			
Investigationa I Product Dispensation	X	X		
Adverse Event Monitoring	X	X	X	Χ
Vital Signs & Laboratory Tests	X	X	X	

# Experimental Protocols Protocol 1: Gastric Emptying Scintigraphy

Objective: To quantitatively assess the rate of solid-phase gastric emptying.

#### Materials:

- Standardized low-fat meal (e.g., 120g liquid egg whites, 2 slices of white toast, 30g strawberry jam, and 120 mL water).[7][11]
- 99mTc-sulfur colloid (20-40 MBq).[12]
- Gamma camera with a low-energy, all-purpose collimator.

#### Procedure:

- Patient Preparation:
  - Patients must fast overnight (at least 8 hours) before the study.[7][13]

### Methodological & Application



- Medications that may affect gastric emptying should be discontinued for at least 48 hours prior to the test.[7]
- For premenopausal women, the study should be performed within the first 10 days of the menstrual cycle.[13]
- Blood glucose levels should be checked in diabetic patients and should ideally be below
   200 mg/dL.[11]

#### Meal Preparation:

- The 99mTc-sulfur colloid is mixed with the liquid egg whites and cooked (scrambled).
- The radiolabeled eggs are served with the toast, jam, and water.

#### Meal Ingestion:

The patient should consume the entire meal within 10 minutes.[11][13]

#### Imaging:

- Immediately after meal ingestion (time 0), acquire 1-minute anterior and posterior static images.
- Repeat imaging at 1, 2, and 4 hours post-ingestion.[11]

#### Data Analysis:

- Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images at each time point.
- The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for attenuation.
- The percentage of gastric retention at each time point is calculated relative to the counts at time 0.
- The gastric emptying half-time (T1/2) is determined from the retention curve.



#### Normal Values:

- At 1 hour: 30% to 90% retention.[11]
- At 2 hours: Less than or equal to 60% retention.[11]
- At 4 hours: Less than or equal to 10% retention.[11]

# Protocol 2: Visceral Sensitivity Testing (Gastric Barostat)

Objective: To assess gastric sensitivity to distension.

#### Materials:

- Gastric barostat device.
- Double-lumen nasogastric tube with an infinitely compliant bag.
- Visual analog scale (VAS) for symptom scoring.

#### Procedure:

- Patient Preparation:
  - Patients must fast overnight.
- Catheter Placement:
  - The nasogastric tube is inserted and the bag is positioned in the gastric fundus under fluoroscopic guidance.
- Bag Unfolding:
  - The bag is unfolded by inflating it with a fixed volume of air (e.g., 400-600 mL) for 2 minutes.
- Minimal Distending Pressure (MDP) Determination:



- The bag is deflated and then inflated to a pressure of 2 mmHg above intra-abdominal pressure. This is the MDP.
- Stepwise Distension:
  - The pressure in the bag is increased in steps of 2 mmHg, with each step lasting 2 minutes.
  - At the end of each step, the patient is asked to rate their perception of pressure, bloating, and pain on a VAS.
- Sensory Thresholds:
  - The following sensory thresholds are determined:
    - First Perception: The lowest pressure at which the patient first feels a sensation.
    - Discomfort Threshold: The pressure at which the sensation becomes bothersome.
    - Pain Threshold: The pressure at which the sensation becomes painful.
- Data Analysis:
  - The intrabag volumes at each pressure step are recorded to assess gastric compliance.
  - The pressure thresholds for first perception, discomfort, and pain are compared between the **Trimebutine** and placebo groups.

### **Data Presentation**

All quantitative data from the clinical trial should be summarized in tables for clear comparison between the treatment and control groups.

Table 1: Baseline Demographics and Clinical Characteristics



Characteristic	Trimebutine (N=)	Placebo (N=)
Age (years), mean ± SD		
Gender, n (%)	_	
FD Subtype (EPS/PDS), n (%)		
GDSS, mean ± SD	_	
GIQLI, mean ± SD	_	
Gastric Emptying T1/2 (min), mean ± SD	-	

Table 2: Efficacy Outcomes at Week 4

Outcome	Trimebutine (N=)	Placebo (N=)	p-value
Change in GDSS, mean ± SD			
Responders (GDSS reduction ≥3), n (%)			
Change in Gastric Emptying T1/2 (min), mean ± SD			
Change in GIQLI, mean ± SD			
Change in LPDS, mean ± SD			

Table 3: Visceral Sensitivity Thresholds (mmHg) at Week 4



Threshold	Trimebutine (N=)	Placebo (N=)	p-value
First Perception			
Discomfort	_		
Pain	_		

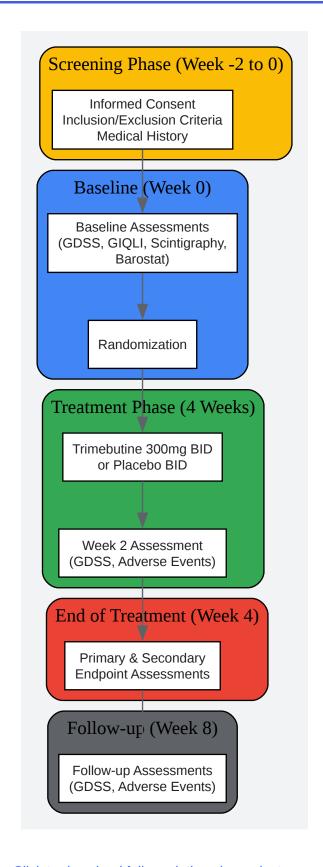
## **Mandatory Visualizations**



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Caption: Trimebutine's Mechanism of Action in Functional Dyspepsia.





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Caption: Experimental Workflow for the **Trimebutine** Clinical Trial.



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